molecular formula C15H24O B10817427 2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol CAS No. 8006-87-9

2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol

Cat. No.: B10817427
CAS No.: 8006-87-9
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methyl-3-methylenebicyclo[221]hept-2-yl)-2-penten-1-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve functional group modifications to introduce the hydroxyl group and the pentenyl side chain .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

8006-87-9

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3

InChI Key

OJYKYCDSGQGTRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO

Color/Form

PALE YELLOW, SOMEWHAT VISCID LIQ

density

0.965-0.980, 25 °C/25 °C

solubility

VERY SLIGHTLY SOL IN WATER;  SOL IN 5 VOL 70% ALCOHOL
SOL IN FIXED OILS;  INSOL IN GLYCERIN

Origin of Product

United States

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